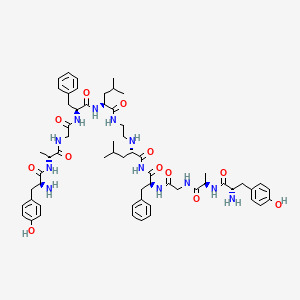
7-Hydroxy-3-(4-Methoxyphenyl)-4-methylcoumarin
Übersicht
Beschreibung
7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3 respectively. It is a hydroxycoumarin and a monomethoxybenzene. It derives from a coumarin.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung, auch bekannt als Formononetin, ist ein Soja-Isoflavonoid, das in der traditionellen chinesischen Medizin und indischen Heilpflanzen vorkommt. Es wird in rohen Extrakten zur schnellen Heilung von Frakturen in der indischen traditionellen Medizin verwendet . Sein therapeutisches Potenzial wird für verschiedene Anwendungen erforscht, darunter die Behandlung von Osteoporose und die Prävention von Krebs.
Spektralanalyse
Die Molekülstruktur der Verbindung wurde umfassend mit spektralen Methoden wie NMR, UV-Vis, FT-IR und FT-Raman untersucht. Diese Studien sind entscheidend für das Verständnis der chemischen Eigenschaften und Reaktivität der Verbindung, die in der Materialwissenschaft und chemischen Verfahrenstechnik angewendet werden können .
Nichtlineare Optik
Aufgrund seiner signifikanten ersten Hyperpolarisierbarkeit ist diese Verbindung ein attraktiver Kandidat für zukünftige Anwendungen in der nichtlinearen Optik. Dieses Gebiet umfasst die Entwicklung von Materialien für optisches Schalten und Modulieren, die für fortschrittliche photonische Bauelemente unerlässlich sind .
Studien zur chemischen Reaktivität
Die chemische Reaktivität der Verbindung wurde mit Hilfe von Reaktivitätsdeskriptoren und der Analyse der molekularen elektrostatischen Potentialfläche (MEP) gemessen. Diese Informationen sind wertvoll, um Reaktionen vorherzusagen und neue Verbindungen mit gewünschten Reaktivitätsprofilen zu entwickeln .
Forschung zur intramolekularen Wasserstoffbrückenbindung
Die Rolle der CHO-intramolekularen Wasserstoffbrückenbindung bei der Stabilität des Moleküls wurde untersucht. Diese Forschung ist wichtig für die Entwicklung stabiler Verbindungen mit bestimmten biologischen oder chemischen Eigenschaften .
Optimierung der Molekülgeometrie
Rechenmethoden wurden verwendet, um die optimierte Geometrie der Verbindung zu berechnen. Dies ist unerlässlich für das Design von Medikamenten und die Entwicklung anderer funktionaler Materialien, da die Molekülgeometrie die Eigenschaften und Wechselwirkungen einer Verbindung stark beeinflusst .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-14-8-5-12(18)9-15(14)21-17(19)16(10)11-3-6-13(20-2)7-4-11/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHCKOMFMGCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418278 | |
| Record name | CHEBI:79572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-16-9 | |
| Record name | NSC82440 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CHEBI:79572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


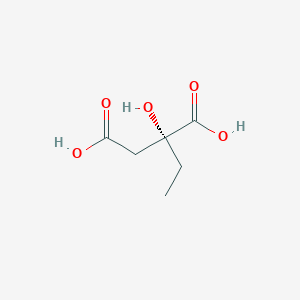
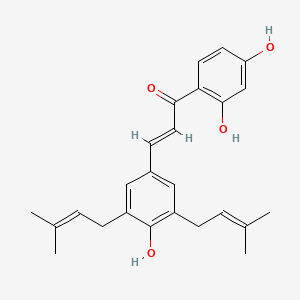
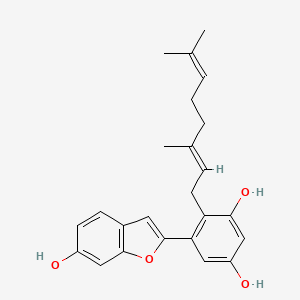
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)

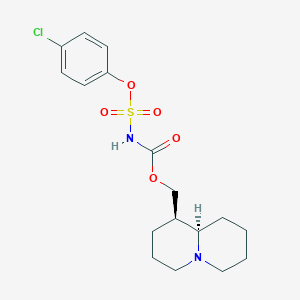
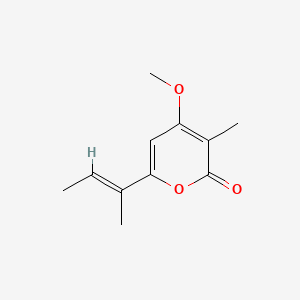

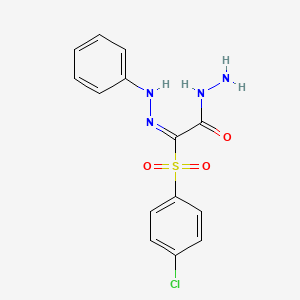

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)

